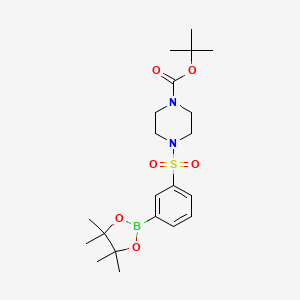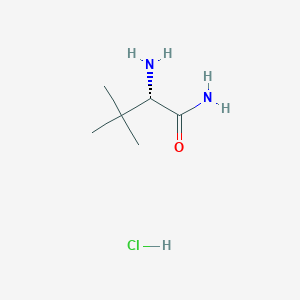
2-(苄硫基)-1,3-苯并恶唑-5-胺
描述
2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine (BSBA) is a heterocyclic organic compound which has been studied for its synthesis and application in scientific research. BSBA is a highly versatile compound, as it has been studied for its potential biochemical and physiological effects, as well as its applications in laboratory experiments.
科学研究应用
电化学氧化胺化
Gao 等人(2014 年)的一项研究探讨了苯并恶唑和胺的电化学促进偶联,导致形成 2-氨基苯并恶唑。这种方法避免了使用过量的化学氧化剂和大量的支持电解质,简化了后处理过程并减少了浪费 Gao 等人,2014 年。
区域选择性 C(sp3)-H 烷基化
Lahm 和 Opatz(2014 年)发现苯并恶唑-2-基取代基可以作为在 Ir 催化的仲胺氮相邻的 C(sp3)-H 键烷基化中的可去除定向基团。这种活化仅发生在某些化合物的特定位置,表现出独特的区域选择性 Lahm & Opatz,2014 年。
抗肿瘤特性
Bradshaw 等人(2002 年)研究了新型 2-(4-氨基苯基)苯并噻唑,它们表现出选择性和有效的抗肿瘤特性。这项研究突出了这些化合物在癌症治疗中的潜力,包括开发水溶性、化学稳定的前药 Bradshaw 等人,2002 年。
无过渡金属胺化
Froehr 等人(2011 年)开发了一种高效的无过渡金属苯并恶唑胺化方法,以高效率生成 2-氨基苯并恶唑。该方法采用四丁基碘化铵作为催化剂,为传统的金属催化过程提供了一个环保的替代方案 Froehr 等人,2011 年。
2-烷基硫代苯并恶唑的合成
Harizi 等人(2000 年)描述了一种将苯并恶唑(噻)唑-2-硫酮转化为 2-烷基硫代苯并恶唑的合成方法。这项研究提供了对这些化合物的新的合成途径和反应性的见解 Harizi 等人,2000 年。
使用离子液体的绿色合成
Zhou 等人(2017 年)报道了一种使用离子液体作为催化剂的苯并恶唑氧化胺化的绿色高效方法。这种方法以其室温操作和高产率而著称,展示了一种环保的合成方法 Zhou 等人,2017 年。
新型离子液体催化剂
Zolfigol 等人(2013 年)的一项研究重点关注使用一种创新的离子液体作为合成取代咪唑的双催化剂。这项研究证明了双氢键供体在指导催化剂组装中的效率 Zolfigol 等人,2013 年。
属性
IUPAC Name |
2-benzylsulfanyl-1,3-benzoxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c15-11-6-7-13-12(8-11)16-14(17-13)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMYNXNVNACYTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(O2)C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1526404.png)
![1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1526406.png)

![1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1526409.png)

![N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine](/img/structure/B1526411.png)


